N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide
Description
N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide is a synthetic small molecule featuring a pyridazinone core substituted at position 3 with a thiophen-2-yl group and at position 1 with an ethyl chain terminating in a phenylacetamide moiety. This compound’s structure aligns with derivatives explored for antimicrobial, anti-inflammatory, or receptor-modulating properties .
Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(13-14-5-2-1-3-6-14)19-10-11-21-18(23)9-8-15(20-21)16-7-4-12-24-16/h1-9,12H,10-11,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRAFJHOILAIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Introduction of the Thiophene Ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the Phenylacetamide Moiety: This step might involve amidation reactions where the amine group of the pyridazinone derivative reacts with phenylacetyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or batch processing with stringent control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the phenylacetamide moiety.
Reduction: Reduction reactions could target the pyridazinone core or the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The pyridazinone core is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors.
Comparison with Similar Compounds
2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide (CAS: 1324070-72-5)
- Structural Differences : Replaces the thiophen-2-yl group with a thiomorpholin-4-yl ring. The phenylethylamide side chain differs from the phenylacetamide in the target compound.
Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a)
- Structural Differences : Features a methylthio-benzyl group at position 5 and an ethyl ester instead of the phenylacetamide.
- Synthesis: Prepared via alkylation of pyridazinone with ethyl bromoacetate, highlighting a common route for functionalizing the pyridazinone core .
Thiophene-Containing Analogs
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones
N-Cyclohexyl-2-morpholino-2-(thiophen-2-yl)acetamide (3q)
- Structural Differences: Retains the thiophen-2-yl and acetamide groups but replaces pyridazinone with a morpholino-cyclohexyl system.
- Implications : The morpholine group may improve water solubility, while the cyclohexyl moiety increases lipophilicity .
Phenylacetamide-Based Compounds
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Structural Differences: Substitutes pyridazinone with a benzothiazole ring bearing a trifluoromethyl group.
- Pharmacology: Benzothiazoles are known for antitumor and antimicrobial activities; the trifluoromethyl group enhances metabolic resistance .
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5)
- Structural Differences: Uses a quinazolinone core with a sulfamoylphenyl group and a thioacetamide linkage.
Pharmacological and Physicochemical Considerations
- Thiophene vs. Thiomorpholine : Aromatic thiophene may improve π-π stacking with biological targets, while thiomorpholine’s saturation could reduce cytotoxicity .
- Phenylacetamide vs. Ester Groups : The acetamide’s hydrogen-bonding capacity may enhance target binding compared to esters .
- Pyridazinone Core: Known for modulating cardiovascular and inflammatory pathways, though specific data for the target compound require further study .
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